N-Phenyl-2-(thiophen-2-YL)azepane-1-carboxamide
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Overview
Description
N-Phenyl-2-(thiophen-2-YL)azepane-1-carboxamide is a heterocyclic compound that features a seven-membered azepane ring fused with a thiophene ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(thiophen-2-YL)azepane-1-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under mild conditions. For instance, a palladium-catalyzed decarboxylation reaction can be employed to form the azepane ring . The reaction typically uses palladium trifluoroacetate and boron trifluoride diethyl etherate as catalysts in dichloromethane solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-(thiophen-2-YL)azepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-Phenyl-2-(thiophen-2-YL)azepane-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA binding agent and enzyme inhibitor.
Medicine: Explored for its analgesic and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-Phenyl-2-(thiophen-2-YL)azepane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to opioid receptors to exert analgesic effects or inhibit certain enzymes involved in cancer cell proliferation . The thiophene ring’s electron-rich nature allows it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-2-(piperidin-4-yl)azepane-1-carboxamide: Similar structure but with a piperidine ring instead of a thiophene ring.
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.
Uniqueness
N-Phenyl-2-(thiophen-2-YL)azepane-1-carboxamide is unique due to the combination of the azepane ring and thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing novel pharmaceuticals and materials.
Properties
IUPAC Name |
N-phenyl-2-thiophen-2-ylazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(18-14-8-3-1-4-9-14)19-12-6-2-5-10-15(19)16-11-7-13-21-16/h1,3-4,7-9,11,13,15H,2,5-6,10,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIINEZRPNRGOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)NC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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